2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(4-methylbenzyl)acetamide
Description
The compound 2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(4-methylbenzyl)acetamide (CAS: 941989-87-3) is a quinoline-based derivative featuring a piperazine ring substituted with a furan-2-carbonyl group and an acetamide moiety linked to a 4-methylbenzyl group. Its molecular formula is C27H26N4O4, with a molecular weight of 470.5 g/mol . The structure comprises:
- Piperazine ring: Substituted at the 4-position with a furan-2-carbonyl group, introducing a heterocyclic oxygen atom that may enhance hydrogen-bonding capacity.
- Acetamide side chain: Attached to a 4-methylbenzyl group, which increases lipophilicity compared to simpler phenyl substituents.
This compound’s design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where quinoline and piperazine motifs are pharmacologically relevant.
Properties
IUPAC Name |
2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl]oxy-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O4/c1-20-7-9-21(10-8-20)18-29-26(33)19-36-23-5-2-4-22-11-12-25(30-27(22)23)31-13-15-32(16-14-31)28(34)24-6-3-17-35-24/h2-12,17H,13-16,18-19H2,1H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCGSNURRJTNQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCN(CC4)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(4-methylbenzyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the furan-2-carbonyl group and the piperazine ring. The final step involves the attachment of the N-(4-methylbenzyl)acetamide group.
Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Furan-2-carbonyl Group Introduction: The furan ring is introduced through a Friedel-Crafts acylation reaction, where furan is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Piperazine Ring Formation: The piperazine ring is formed by reacting ethylenediamine with a suitable dihaloalkane.
Final Coupling: The final step involves coupling the quinoline-furan-piperazine intermediate with N-(4-methylbenzyl)acetamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the quinoline core, converting it to dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Furan-2,3-dione derivatives.
Reduction Products: Dihydroquinoline derivatives.
Substitution Products: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following structurally related compounds highlight key variations in substituents and their implications for physicochemical and biological properties:
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Pharmacological Properties
a. Piperazine Modifications
- This contrasts with 4-benzylpiperidine in the analog from , which lacks a carbonyl group but adds a bulky benzyl substituent, possibly favoring hydrophobic binding pockets .
- Trifluoromethoxyphenyl () : The electron-withdrawing trifluoromethoxy group enhances metabolic stability and may influence receptor affinity .
b. Acetamide Side Chain Variations
- 4-Methylbenzyl (Target Compound) : The benzyl spacer (CH2-C6H4-CH3) increases flexibility and lipophilicity compared to the p-tolyl group (direct phenyl attachment) in ’s analog. This could improve membrane permeability but reduce aqueous solubility .
Biological Activity
The compound 2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(4-methylbenzyl)acetamide (CAS Number: 941910-13-0) is a complex organic molecule that integrates various functional groups, including a piperazine unit, quinoline structure, and furan-2-carbonyl moiety. This unique combination suggests significant potential for diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 484.5 g/mol. The structural features that contribute to its biological activity include:
- Piperazine Ring : Known for enhancing receptor binding affinity.
- Quinoline Moiety : Associated with anticancer and antimicrobial properties.
- Furan-2-carbonyl Group : Implicated in antioxidant and anti-inflammatory activities.
| Property | Value |
|---|---|
| Molecular Formula | C28H28N4O4 |
| Molecular Weight | 484.5 g/mol |
| CAS Number | 941910-13-0 |
Anticancer Properties
Research indicates that compounds similar to this one exhibit significant anticancer activity. Quinoline derivatives have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription. This inhibition can lead to the suppression of tumor growth.
Antimicrobial Effects
The presence of the piperazine ring in this compound suggests potential antimicrobial properties. Studies on related compounds have demonstrated effectiveness against various bacterial strains, likely due to their ability to disrupt bacterial cell wall synthesis or function.
Anti-inflammatory Activity
Compounds containing furan and quinoline structures have been reported to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. This suggests that the compound may be effective in treating conditions characterized by inflammation.
Analgesic Properties
Given its structural components, particularly the acetamide group, there is potential for analgesic effects. Similar compounds have been documented to exhibit pain-relieving properties through various mechanisms, including modulation of pain pathways.
Case Studies and Research Findings
-
Study on Quinoline Derivatives :
- A study evaluated several quinoline-based compounds for their anticancer activity against various cell lines. Results indicated that derivatives with piperazine substitutions showed enhanced potency compared to non-substituted analogs.
- Antimicrobial Activity Assessment :
- Inflammation Modulation :
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Anticancer | Inhibition of topoisomerase; suppression of tumor growth |
| Antimicrobial | Effective against Gram-positive/negative bacteria |
| Anti-inflammatory | Inhibition of COX enzymes; reduced inflammatory mediators |
| Analgesic | Modulation of pain pathways |
Q & A
Q. What are the key considerations for synthesizing quinoline-piperazine-acetamide derivatives with a furan-2-carbonyl substituent?
The synthesis typically involves coupling a piperazine-furan-2-carbonyl intermediate with a quinoline-8-yloxy-acetamide backbone. Critical steps include:
- Reagent selection : Use 1-(2-furoyl)piperazine as the nucleophile, activated by K₂CO₃ in acetonitrile under reflux to facilitate substitution reactions .
- Purification : Normal-phase chromatography (e.g., silica gel with gradients of dichloromethane, ethyl acetate, and methanol) is essential to isolate intermediates. Amine-phase chromatography (e.g., RediSep Rf Gold columns) may resolve polar impurities .
- Yield optimization : Reaction times (4–5 hours) and stoichiometric ratios (1:1.2 for nucleophile:electrophile) must be calibrated to avoid side products like unreacted starting materials .
Q. How can structural characterization of this compound be validated?
- NMR spectroscopy : Key signals include aromatic protons (δ 7.0–9.0 ppm for quinoline and furan), piperazine methylene protons (δ 2.4–3.5 ppm), and acetamide NH (δ ~9.0 ppm). Compare with reference spectra of analogous compounds (e.g., N-(quinolin-2-yl)pentanamide derivatives) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₂₈H₂₇N₃O₅).
- X-ray crystallography : If single crystals are obtained, intramolecular interactions (e.g., C—H···O) and hydrogen-bonding networks can validate the 3D structure .
Q. What are the recommended storage conditions to ensure compound stability?
- Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent oxidation and photodegradation.
- Avoid moisture-sensitive conditions due to the hydrolytic lability of the acetamide and furan carbonyl groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Variable substituents : Replace the 4-methylbenzyl group with electron-withdrawing (e.g., 4-fluorophenyl) or bulky (e.g., cyclopropyl) groups to assess effects on target binding .
- Piperazine modifications : Test analogues with substituted arylpiperazines (e.g., 3,5-dichlorophenyl or trifluoromethoxyphenyl) to evaluate steric/electronic impacts on receptor affinity .
- Control experiments : Include positive controls (e.g., known serotonin receptor ligands) in bioassays to contextualize potency .
Q. How can contradictory data on receptor binding affinity be resolved?
- Assay validation : Ensure consistency in assay conditions (e.g., pH, temperature, and cell lines). For example, discrepancies in 5-HT receptor binding may arise from differences in membrane preparation methods .
- Computational modeling : Perform molecular docking (e.g., using AutoDock Vina) to compare binding poses of the compound and its analogues with crystallized receptor structures (e.g., PDB ID 6WGT for serotonin receptors) .
- Metabolite screening : Check for in situ degradation products (e.g., via LC-MS) that may interfere with activity measurements .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Salt formation : Synthesize hydrochloride or phosphate salts to enhance aqueous solubility. For example, sulfonamide salts of quinoline derivatives show improved pharmacokinetic profiles .
- Prodrug design : Modify the acetamide group to a hydrolyzable ester or carbamate for controlled release in physiological conditions .
- Nanoparticle encapsulation : Use liposomal carriers or PEGylation to increase plasma half-life and tissue penetration .
Methodological Guidance
Q. How to troubleshoot low yields in the final coupling step?
- Reaction monitoring : Use TLC (silica gel, UV detection) to track progress. If starting material persists, increase reaction temperature (e.g., from 80°C to 100°C) or add catalytic KI to enhance nucleophilicity .
- Purification refinement : Switch to reverse-phase HPLC (C18 column, acetonitrile/water gradient) for challenging separations of structurally similar byproducts .
Q. What analytical techniques validate purity for publication?
- HPLC : Achieve ≥95% purity with a symmetry C18 column (4.6 × 250 mm, 5 µm), 1.0 mL/min flow rate, and UV detection at 254 nm .
- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values.
- Thermogravimetric analysis (TGA) : Verify absence of solvent residues (weight loss <1% below 150°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
